![molecular formula C14H26O5 B12522319 3,3'-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane) CAS No. 671791-31-4](/img/structure/B12522319.png)
3,3'-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane) is an organic compound with the molecular formula C12H22O3. It is a colorless to light yellow clear liquid at room temperature and is known for its applications in various fields, including chemistry and industry .
Vorbereitungsmethoden
The synthesis of 3,3’-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane) typically involves a condensation reaction. One method involves the reaction of 3-ethyl-3-oxetanemethanol with formaldehyde under acidic conditions to form the desired product. The reaction is carried out at a controlled temperature, and the product is purified through distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
3,3’-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,3’-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Wirkmechanismus
The mechanism of action of 3,3’-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane) involves its ability to undergo polymerization reactions. The oxetane rings in the compound can open up and form cross-linked polymer networks when exposed to UV light. This property makes it useful in the production of UV-curable materials. The molecular targets and pathways involved in its action are primarily related to its reactivity with UV light and the subsequent polymerization process .
Vergleich Mit ähnlichen Verbindungen
3,3’-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane) can be compared with other similar compounds, such as:
3,3’-[Oxybis(methylene)]bis(3-ethyloxetane): This compound is similar in structure but lacks the methoxy group, which can affect its reactivity and applications.
3-ethyl-3-oxetanemethanol: This is a precursor in the synthesis of 3,3’-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane) and has different chemical properties and applications.
The uniqueness of 3,3’-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane) lies in its ability to undergo polymerization under UV light, making it particularly valuable in the production of UV-curable materials .
Eigenschaften
CAS-Nummer |
671791-31-4 |
|---|---|
Molekularformel |
C14H26O5 |
Molekulargewicht |
274.35 g/mol |
IUPAC-Name |
3-ethyl-3-[(3-ethyl-2-methoxyoxetan-3-yl)methoxymethyl]-2-methoxyoxetane |
InChI |
InChI=1S/C14H26O5/c1-5-13(9-18-11(13)15-3)7-17-8-14(6-2)10-19-12(14)16-4/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
PUABJWAKMAICLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC1OC)COCC2(COC2OC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


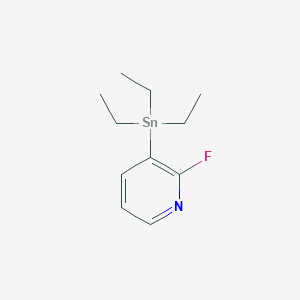
![[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene](/img/structure/B12522243.png)
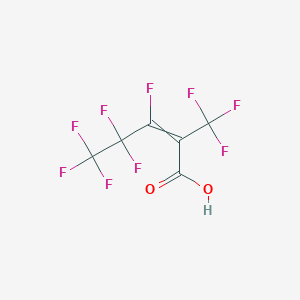
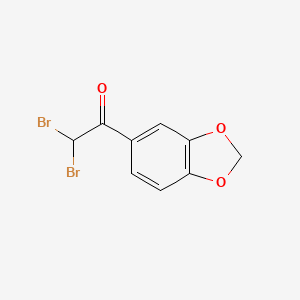
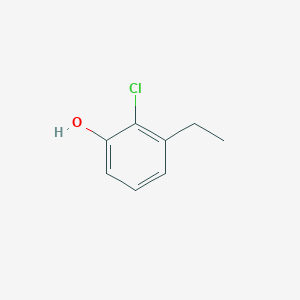
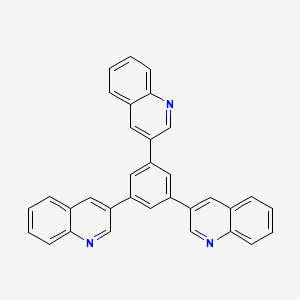



![2-[6-(Benzylsulfanyl)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene](/img/structure/B12522287.png)
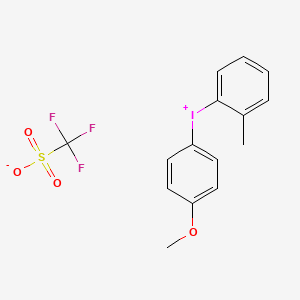
![4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12522295.png)
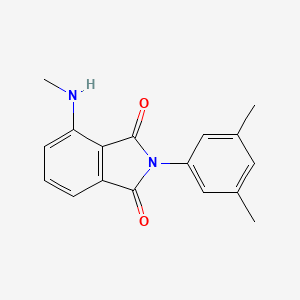
![{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone](/img/structure/B12522315.png)
